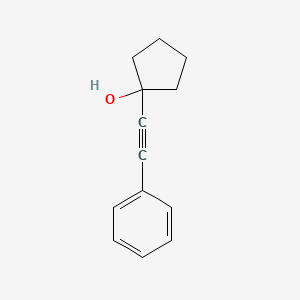

1-(Phenylethynyl)-1-cyclopentanol

描述

Contextualization within the Alkynyl Alcohol Class

Alkynyl alcohols, also known as alkynols, are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). smolecule.com 1-(Phenylethynyl)-1-cyclopentanol is specifically classified as a tertiary alkynyl alcohol, or an alkynyl carbinol, because the hydroxyl group and the phenylethynyl group are attached to the same carbon atom, which is itself bonded to three other carbon atoms within the cyclopentane (B165970) ring. smolecule.com

The reactivity of alkynyl alcohols is characterized by the interplay between the hydroxyl group and the alkyne moiety. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the alkyne can undergo a variety of addition and coupling reactions. This dual functionality makes them valuable precursors in organic synthesis. chemistrysteps.com

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound lies in its ability to participate in a diverse range of chemical transformations, making it a valuable building block for more complex molecules. ontosight.ai A common method for its synthesis involves the reaction of cyclopentanone (B42830) with phenylacetylene (B144264), often facilitated by a Grignard reagent or another organometallic catalyst. ontosight.ai

One of the key areas where alkynyl alcohols like this compound are employed is in the synthesis of substituted furans. acs.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org Furans are important heterocyclic compounds with a wide range of biological activities and applications. acs.org Research has demonstrated that 2-(1-alkynyl)-2-alken-1-ones, which can be derived from alkynyl alcohols, can undergo gold-catalyzed or electrophile-induced cyclization to produce highly substituted furans in good to excellent yields under mild conditions. acs.org This method allows for the incorporation of various nucleophiles, including alcohols, water, and carboxylic acids. acs.orgscilit.com

Furthermore, the reactivity of the alkyne and alcohol groups allows for a variety of other transformations. The hydroxyl group can be oxidized to a ketone, and the alkyne can participate in nucleophilic substitution and rhodium(III)-catalyzed reactions, showcasing its utility in constructing complex organic frameworks. smolecule.com

Overview of Research Interest in Organic Synthesis and Materials Science

The unique structure of this compound, combining a rigid phenylethynyl rod with a flexible cyclopentanol (B49286) anchor, has sparked interest in both organic synthesis and materials science. ontosight.aismolecule.com In organic synthesis, its role as a precursor to complex heterocyclic systems like furans is a primary focus. organic-chemistry.orgorganic-chemistry.org The development of new catalytic systems, such as those using gold or palladium, continues to expand the synthetic possibilities. researchgate.netacs.org

Structure

2D Structure

属性

IUPAC Name |

1-(2-phenylethynyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13(9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUXLFHBOAAXED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179809 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-60-9 | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025118609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phenylethynyl)-1-cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylethynyl 1 Cyclopentanol

Direct Synthesis Approaches

Direct synthesis methods for 1-(phenylethynyl)-1-cyclopentanol typically involve the addition of a phenylethynyl nucleophile to cyclopentanone (B42830). These methods are often favored for their atom economy and procedural simplicity.

Grignard Reagent Mediated Additions to Cyclopentanone

A prominent and widely utilized method for the synthesis of this compound is the Grignard reaction. missouri.edumdpi.comd-nb.info This involves the reaction of phenylethynylmagnesium bromide with cyclopentanone. sigmaaldrich.comsigmaaldrich.com The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. chegg.com This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the final product, this compound. missouri.edu

The phenylethynylmagnesium bromide is typically prepared in situ by reacting phenylacetylene (B144264) with a suitable Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comsigmaaldrich.com The reaction is sensitive to moisture and requires anhydrous conditions to prevent the protonation of the highly basic Grignard reagent. missouri.edu

Reaction Scheme:

Formation of Phenylethynylmagnesium Bromide: C₆H₅C≡CH + C₂H₅MgBr → C₆H₅C≡CMgBr + C₂H₆

Addition to Cyclopentanone: C₆H₅C≡CMgBr + (CH₂)₄CO → C₆H₅C≡C-C₅H₈OMgBr

Acidic Workup: C₆H₅C≡C-C₅H₈OMgBr + H₃O⁺ → this compound + Mg(OH)Br

A systematic study of Grignard reactions has been conducted using cyclopentyl methyl ether (CPME) as a solvent, which can be efficiently recycled. d-nb.info

Interactive Data Table: Grignard Reagents in Synthesis

| Reagent | Substrate | Product | Solvent | Notes |

| Phenylethynylmagnesium bromide | Cyclopentanone | This compound | THF | Common and effective method. sigmaaldrich.comsigmaaldrich.com |

| Phenylmagnesium bromide | Cyclopentanone | 1-Phenylcyclopentanol | Not specified | Illustrates general Grignard addition to cyclopentanone. chegg.com |

| MeMgCl | 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol | THF | Example of Grignard addition to an aldehyde. mdpi.com |

| EtMgBr | 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol | THF | Demonstrates the versatility of Grignard reagents. mdpi.com |

Organometallic Complex Catalysis in C-C Bond Formation

The formation of the carbon-carbon bond between the phenylethynyl group and cyclopentanone can also be facilitated by various organometallic catalysts. rsc.orgnih.govresearchgate.net These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Grignard reactions. Catalytic processes can activate the C-H bond of the terminal alkyne, phenylacetylene, or activate the carbonyl group of cyclopentanone. rsc.orgrsc.org

For instance, catalytic systems involving silver(I) can activate the terminal alkyne C-H bond. rsc.org Other transition metals can also be employed to promote the coupling of alkynes with carbonyl compounds through various mechanisms, including hydrogenative C-C bond formation. nih.gov While not explicitly detailed for this compound, the general principles of metal-catalyzed additions of terminal alkynes to ketones are well-established and represent a viable synthetic route. nih.govresearchgate.net

Lithium Acetylide Generation and Subsequent Reaction with Cyclopentanone

An alternative to Grignard reagents is the use of lithium acetylides. nih.gov Lithium phenylacetylide can be generated by treating phenylacetylene with a strong base, typically an organolithium reagent such as n-butyllithium or methyllithium, in an inert solvent like THF. nih.govrug.nlyoutube.com The resulting lithium phenylacetylide is a powerful nucleophile that readily adds to the carbonyl group of cyclopentanone. youtube.comyoutube.com

The reaction mechanism is analogous to the Grignard addition, involving the formation of a lithium alkoxide intermediate, which is subsequently protonated during aqueous workup to afford this compound. doubtnut.com

Reaction Scheme:

Formation of Lithium Phenylacetylide: C₆H₅C≡CH + R-Li → C₆H₅C≡CLi + R-H (where R = alkyl group)

Addition to Cyclopentanone: C₆H₅C≡CLi + (CH₂)₄CO → C₆H₅C≡C-C₅H₈OLi

Aqueous Workup: C₆H₅C≡C-C₅H₈OLi + H₂O → this compound + LiOH

Studies have investigated the structure and reactivity of lithium phenylacetylide in solution, providing insights into its aggregation state and the mechanism of its addition to carbonyl compounds. nih.gov

Multi-Step Synthetic Strategies

Multi-step syntheses offer a more modular approach, allowing for the independent construction of the key structural fragments of this compound.

Formation of the Phenylethynyl Moiety (e.g., Sonogashira Coupling Variants)

The phenylethynyl group can be introduced onto a pre-existing cyclopentanol (B49286) derivative or a precursor through cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. researchgate.netwikipedia.orgorganic-chemistry.org

In a potential multi-step route, a suitable halocyclopentanol derivative could be coupled with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.orgnih.gov Alternatively, an aryl halide can be coupled with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to reveal the terminal alkyne. wikipedia.orgwikipedia.org This terminal alkyne can then be used in subsequent reactions.

The synthesis of phenylacetylene itself can be achieved through various methods, including the elimination of hydrogen bromide from styrene (B11656) dibromide or bromostyrene. wikipedia.orgorgsyn.orgorgsyn.org

Interactive Data Table: Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product Type | Notes |

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst | Aryl/Vinyl-substituted Alkyne | General Sonogashira reaction. wikipedia.orgorganic-chemistry.org |

| Iodobenzene | Trimethylsilylacetylene | Not specified | Phenyl(trimethylsilyl)acetylene | Example of coupling with a protected alkyne. wikipedia.org |

| Aryl Halides | Phenylacetylene | Pd/C | Aryl-substituted Phenylacetylenes | Copper-free Sonogashira coupling. nih.gov |

| Acyl Halides | 1-Alkynes | PdCl₂(PPh₃)₂, CuI | Alkynyl Ketones | Acyl Sonogashira reaction. mdpi.com |

Introduction and Cyclization for the Cyclopentanol Ring System

Another multi-step approach involves the construction of the cyclopentanol ring from an acyclic precursor that already contains the phenylethynyl moiety. Various cyclization reactions are known to form five-membered rings. organic-chemistry.orgrsc.org For example, an intramolecular reaction of a suitably functionalized acyclic compound could lead to the formation of the cyclopentanol ring.

While specific examples for the synthesis of this compound via this route are not prevalent in the literature, general methods for cyclopentane (B165970) and cyclopentanol synthesis from acyclic precursors exist. organic-chemistry.orgorganic-chemistry.orgoregonstate.edu These can include intramolecular aldol (B89426) reactions, radical cyclizations, or metal-catalyzed cyclizations of enynes. organic-chemistry.orgorganic-chemistry.org For instance, a linear ketone containing a phenylethynyl group at an appropriate position could potentially undergo an intramolecular cyclization to form the desired cyclopentanol derivative.

Strategic Functionalization and Protecting Group Chemistry in Total Synthesis

The total synthesis of complex molecules such as this compound relies heavily on strategic functionalization and the sophisticated use of protecting groups. These strategies are paramount for achieving high yields, controlling stereochemistry, and ensuring that specific reactive sites within a molecule are selectively modified. The architecture of this compound, featuring a tertiary alcohol on a five-membered ring and a rigid phenylethynyl moiety, presents unique synthetic challenges that necessitate a carefully planned approach. smolecule.com

Strategic Functionalization

A primary and highly effective strategy involves the nucleophilic addition of a phenylacetylene-derived organometallic reagent to a cyclopentanone precursor. This convergent approach constructs the carbon skeleton and sets the tertiary alcohol stereocenter in a single, efficient step. Typically, phenylacetylene is deprotonated using a strong base like n-butyllithium to form lithium phenylacetylide, or it is converted into a Grignard reagent (phenylethynylmagnesium bromide). This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclopentanone, and a subsequent aqueous workup yields the final this compound. This method is analogous to the Grignard reactions used in the synthesis of other complex alcohols. mdpi.com

Alternative strategies might involve forming the cyclopentanol ring from a linear precursor that already contains the phenylethynyl group. organic-chemistry.org For example, methods like intramolecular cyclization of an appropriate alkynyl aldehyde or ketone could be employed. organic-chemistry.org Such routes, however, can be more complex and may require additional steps for precursor synthesis and functional group manipulation.

Further functionalization of the this compound scaffold can be achieved through various reactions. The hydroxyl group can be oxidized to form the corresponding ketone, while the carbon-carbon triple bond of the phenylethynyl group can participate in nucleophilic additions or cycloaddition reactions, serving as a linchpin for building more complex molecular architectures. smolecule.com

Protecting Group Chemistry

In the context of a multi-step total synthesis leading to more complex targets containing the 1-(phenylethynyl)cyclopentanol substructure, protecting group chemistry becomes indispensable. Protecting groups act as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. The choice of protecting group is crucial and is dictated by its stability to a range of reaction conditions and its selective removal (deprotection) without affecting other functional groups.

A key concept in sophisticated synthesis is the use of orthogonal protecting groups . This strategy involves using multiple protecting groups in a single molecule that can be removed under distinct sets of conditions. For instance, in a hypothetical synthesis involving a molecule with both the tertiary alcohol of our compound and a primary alcohol elsewhere, one could selectively protect the primary alcohol as a trityl (Tr) ether, which is labile under acidic conditions. beilstein-journals.org The tertiary alcohol could be protected as a silyl (B83357) ether (e.g., TBDMS), which is typically removed with fluoride (B91410) ions. This orthogonal approach allows for the sequential and selective unmasking and reaction of each alcohol.

The selection of a protecting group strategy is fundamental for the success of a synthesis. beilstein-journals.org For example, in the synthesis of the natural product ent-pavettamine, a complex polyamine, the careful and strategic use of Trityl (Tr) and tert-butyloxycarbonyl (Boc) protecting groups was critical for differentiating between multiple alcohol and amine functionalities. beilstein-journals.org The Trityl group was used for regioselective protection of a primary alcohol, and the Boc group was used for amine protection, allowing for specific transformations at other sites. beilstein-journals.org

The table below summarizes some common protecting groups relevant to the functional groups found in or related to the synthesis of this compound derivatives.

| Protecting Group | Abbreviation | Functional Group Protected | Typical Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | Fluoride source (e.g., TBAF) |

| Triisopropylsilyl | TIPS | Alcohol | Fluoride source (e.g., TBAF), often slower than TBDMS |

| Trityl (Triphenylmethyl) | Tr | Alcohol (primary) | Mild acidic conditions (e.g., formic acid) |

| tert-Butoxycarbonyl | Boc | Amine | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Benzyl (B1604629) | Bn | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) |

This strategic application of protecting groups ensures that complex synthetic pathways can be navigated efficiently, preventing side reactions and enabling the precise construction of the final target molecule.

Chemical Reactivity and Transformation Pathways of 1 Phenylethynyl 1 Cyclopentanol

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group in 1-(Phenylethynyl)-1-cyclopentanol is a key site for chemical modification.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. While this compound is a tertiary alcohol and thus resistant to direct oxidation to a simple ketone without carbon-carbon bond cleavage, related secondary alcohol structures can be readily oxidized. For instance, various 1-phenylethanol (B42297) derivatives are efficiently converted to their corresponding carbonyl compounds. researchgate.net A sustainable method for this transformation utilizes ruthenium(III) chloride as a catalyst with tert-butyl hydroperoxide (TBHP) as the oxidizing agent in a water/tert-butanol solvent system. researchgate.net This protocol demonstrates a general approach for the oxidation of similar alcohol functionalities.

Table 1: Example of Ruthenium-Catalyzed Oxidation of a Secondary Alcohol

| Substrate | Product | Catalyst | Oxidant | Solvent |

|---|---|---|---|---|

| 1-Phenylethanol | Acetophenone | RuCl₃ | TBHP | H₂O / t-BuOH |

This table illustrates a general reaction for the oxidation of a secondary alcohol, a reaction type relevant to the hydroxyl functionality.

Reactivity of the Alkyne Moiety

The phenylethynyl group is an electron-rich system that readily participates in addition reactions.

The carbon-carbon triple bond of the ethynyl (B1212043) group is susceptible to attack by nucleophiles. Nucleophilic conjugate additions to activated alkynes are a powerful method for carbon-carbon and carbon-heteroatom bond formation. bham.ac.uk These reactions, often referred to as Michael additions, can be highly efficient, particularly with soft nucleophiles like thiols and amines. bham.ac.uk

While the phenylethynyl group in this compound is not as "activated" as a classic Michael acceptor, it can still undergo nucleophilic attack, especially when the nucleophile is a strong one, such as an organometallic reagent. bham.ac.uk Furthermore, the generation of aryne derivatives, or "indolynes," from indole (B1671886) precursors creates highly reactive electrophilic alkyne species that readily undergo attack by a wide range of nucleophiles, including phenols, anilines, and enolates. nih.gov This demonstrates the principle of activating an alkyne toward nucleophilic attack. Another related transformation is the enantioselective addition of organozinc reagents, such as phenylethynylzinc, to aldehydes, which forms chiral propargylic alcohols. nih.gov This highlights the synthetic utility of the phenylethynyl group in forming new carbon-carbon bonds.

Metal-Catalyzed Transformations

Transition metal catalysis unlocks unique reaction pathways for this compound, often involving the simultaneous activation of multiple sites within the molecule.

Rhodium(III) catalysts are particularly effective in promoting reactions that involve the activation of otherwise inert C-H bonds. columbia.edu These catalysts can orchestrate complex transformations, leading to the rapid construction of intricate molecular architectures. columbia.edunih.gov

A sophisticated strategy in modern organic synthesis involves the use of directing groups to control the regioselectivity of C-H activation. In some advanced rhodium(III)-catalyzed reactions, two directing groups can work in concert to achieve highly specific annulations (ring-forming reactions). nih.govnih.gov

This concept is exemplified in the rhodium(III)-catalyzed oxidative coupling of N-phenylindole-3-carboxylic acids with alkynes. nih.gov In this process, the carboxyl group acts as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the indole ring. The alkyne then inserts into the resulting metallacycle, leading to a double C-H bond cleavage and the formation of complex, fused heterocyclic systems. nih.gov DFT calculations have shown that the formation of specific six- or seven-membered metallacycle intermediates dictates the reaction pathway. nih.gov

Table 2: Examples of Rhodium(III)-Catalyzed Annulations with Alkynes via C-H Activation

| Starting Material | Coupling Partner | Directing Group(s) | Product Type |

|---|---|---|---|

| N-Phenylindole-3-carboxylic acid | Diarylacetylene | Carboxyl group, N-phenyl group | Fused Quinolone Derivative |

| 2-Substituted N-arylimidazole | Alkyne | N-aryl group, Imidazole (B134444) nitrogen (implied) | Aza-fused Heterocycle |

This table showcases examples of how directing groups are used in rhodium(III)-catalyzed reactions with alkynes to form complex ring structures.

Ruthenium-Catalyzed Reactions

Ruthenium complexes are versatile catalysts for a variety of organic transformations, including hydrogenation reactions. In the context of this compound, ruthenium catalysts are particularly effective in promoting the selective semihydrogenation of the alkyne functionality.

A notable application of ruthenium catalysis is the E-selective semihydrogenation of alkynes to alkenes, using alcohols as a hydrogen source. acs.orgnih.gov This transfer hydrogenation process offers a greener and often more selective alternative to traditional hydrogenation methods that use molecular hydrogen. nih.govmdpi.com In a typical reaction, a simple ruthenium catalyst, such as Ru3(CO)12, facilitates the transfer of hydrogen from an alcohol, like benzyl (B1604629) alcohol or even biorenewable sources like furfuryl alcohol, to the alkyne. acs.orgorganic-chemistry.org For the semihydrogenation of diaryl alkynes, this method has been shown to produce the corresponding E-alkenes with high selectivity and in excellent yields. acs.orgnih.gov For instance, cyclopentanol (B49286) has been demonstrated to be an effective hydrogen donor in these reactions, leading to good yields of the semihydrogenation product with minimal over-reduction. acs.org The reaction is generally performed under relatively mild, ligand-free conditions. acs.orgorganic-chemistry.org Mechanistic studies suggest that the high E-selectivity may arise from catalyst-driven isomerization of the initially formed Z-alkene. organic-chemistry.org

The following table summarizes the results for the ruthenium-catalyzed semihydrogenation of diphenylacetylene (B1204595) using various alcohols as hydrogen donors.

| Entry | Hydrogen Donor | Catalyst | Yield (E-alkene) | Selectivity (E:Z) |

| 1 | Benzyl alcohol | Ru3(CO)12 | >99% | >99:1 |

| 2 | Furfuryl alcohol | Ru3(CO)12 | 95% | 95:5 |

| 3 | 1-Phenylethanol | Ru3(CO)12 | 98% | >99:1 |

| 4 | Cyclopentanol | Ru3(CO)12 | 90% | 90:10 |

| 5 | Isopropyl alcohol | RuCl2(DMSO)4 | 91% | 6:1 |

Data compiled from a study on the semihydrogenation of diaryl alkynes. acs.org

Gold-Catalyzed Reactions

Gold catalysts have emerged as powerful tools for activating the carbon-carbon triple bond of alkynes, enabling a wide range of transformations. ucl.ac.uk These reactions often proceed under mild conditions with high functional group tolerance. ucl.ac.ukacs.org

Gold-catalyzed C(sp3)-H alkynylation represents a modern and efficient method for the formation of carbon-carbon bonds. uni-heidelberg.deresearchgate.net While direct alkynylation of unactivated C(sp3)-H bonds remains a challenge, significant progress has been made in the alkynylation of activated C(sp3)-H bonds. In one approach, hypervalent iodine(III) reagents are used in conjunction with a gold catalyst to achieve the alkynylation of β-keto compounds. uni-heidelberg.deresearchgate.netrsc.org This process is believed to proceed through a Au(I)/Au(III) catalytic cycle, where an alkynyl Au(III) species is a key intermediate. uni-heidelberg.deresearchgate.net This reactive species can then engage in a cascade reaction involving C(sp3)-H alkynylation followed by an oxy-alkynylation to furnish tetrasubstituted furans. rsc.org This strategy highlights the ability of gold catalysts to mediate complex tandem reactions, providing access to valuable heterocyclic products from readily available starting materials. rsc.org

Oxy-Alkynylation Reactions

Oxy-alkynylation reactions represent a powerful strategy for carbon-carbon bond formation, where a hydroxyl group is substituted by an alkynyl moiety. In the context of tertiary alcohols such as this compound, this transformation allows for the direct coupling of a C(sp³) center with a C(sp) center.

Recent research has demonstrated the feasibility of a visible-light-induced deoxyalkynylation of activated tertiary alcohols using ethynylbenziodoxole as the alkynylation reagent. nih.gov This process typically employs a photocatalyst, such as 4-CzIPN, and proceeds under mild reaction conditions. nih.gov For this compound, this reaction would involve the replacement of the hydroxyl group on the cyclopentane (B165970) ring with an incoming alkynyl group. The reaction is initiated by the formation of a radical at the tertiary carbon, followed by coupling with the alkynylating agent. This method provides a valuable pathway to complex molecular scaffolds featuring quaternary carbon centers bonded to two different alkyne groups.

A generalized scheme for the deoxyalkynylation of a tertiary alcohol is presented below:

| Reactant | Reagent | Catalyst | Product |

| Tertiary Alcohol (e.g., this compound) | Ethynylbenziodoxole | 4-CzIPN (photocatalyst) | C(sp³)-C(sp) Coupled Product |

Intramolecular Cyclization Involving Alkynyl Gold(III) Intermediates

Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally effective in activating the carbon-carbon triple bond of alkynes, making them susceptible to nucleophilic attack. In molecules like this compound, which contain both an alkyne and a hydroxyl group, gold catalysis can facilitate intramolecular cyclization.

While specific studies on the intramolecular cyclization of this compound involving alkynyl Gold(III) intermediates are not extensively documented, the general reactivity of propargyl alcohols in the presence of gold catalysts is well-established. nih.govbeilstein-journals.org The process is believed to initiate with the coordination of the gold(III) catalyst to the alkyne, which enhances its electrophilicity. The tethered hydroxyl group can then act as an intramolecular nucleophile, attacking the activated alkyne. This attack can proceed in an exo or endo fashion, leading to the formation of different ring sizes. For this compound, a 5-exo-dig cyclization would yield a furan-based spirocyclic compound, while a 6-endo-dig cyclization would result in a six-membered ring. The resulting intermediate, often a vinyl-gold species, can then undergo further transformations, such as protonolysis, to yield the final cyclized product. Gold(III) catalyzed processes can also involve cascade reactions including substitution, cyclization, and 1,2-migrations to form complex products like pyrimidines when reacting with appropriate substrates. nih.gov

The general course of such a gold-catalyzed cyclization is outlined in the following table:

| Substrate | Catalyst | Key Intermediate | Potential Product Class |

| Propargyl Alcohol | Au(III) or Au(I) complexes | π-alkyne-gold complex, vinyl-gold species | Spirocyclic ethers, substituted furans |

Non-Catalytic Reactions

Oxidative Bromination with Oxidants and Halide Sources

The non-catalytic oxidative bromination of this compound involves the reaction of the alkyne functionality with a bromide source in the presence of an oxidant. This type of reaction provides a route to various brominated organic compounds. researchgate.netresearchgate.net The reaction of tertiary propargyl alcohols with sodium halides under oxidative conditions can lead to the formation of dihalogenated ketones. sci-hub.se

The proposed mechanism for this transformation begins with the oxidation of the bromide source (e.g., NaBr) by an oxidant (e.g., m-chloroperoxybenzoic acid or oxone) to generate an electrophilic bromine species, conceptually "Br+". This species then reacts with the alkyne of this compound. A plausible pathway involves the formation of an allenol intermediate, which subsequently undergoes further reaction with the bromide and rearrangement to yield a di-bromo enone or a related ketone derivative. sci-hub.se The specific outcome can be influenced by the reaction conditions, including the choice of oxidant and solvent. This method avoids the direct use of hazardous molecular bromine. researchgate.net

The table below summarizes typical components for such a reaction:

| Substrate Class | Halide Source | Oxidant | Potential Product |

| Tertiary Propargyl Alcohol | Sodium Bromide (NaBr) | m-CPBA, Oxone | Dihalogen-ketone |

Domino Reactions in the Synthesis of Heterocyclic Scaffolds

Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools where multiple bond-forming events occur in a single operation without isolating intermediates. This compound is a versatile substrate for such reactions due to its combination of a tertiary alcohol and a reactive alkyne. researchgate.netnih.gov

One notable example is the N-Heterocyclic Carbene (NHC)-catalyzed domino cyclization of propargylic alcohols with isocyanates. acs.org In a hypothetical reaction, this compound could react with an isocyanate in the presence of an NHC catalyst. The reaction would likely proceed through the formation of an allenoate intermediate via the addition of the NHC to the alkyne, followed by an intramolecular attack of the hydroxyl group. Subsequent reaction with the isocyanate and cyclization would lead to the formation of a substituted oxazolidinone, a valuable heterocyclic scaffold. Such processes are highly efficient and atom-economical, providing rapid access to molecular complexity from relatively simple starting materials. nih.govacs.org

A representative domino reaction is shown below:

| Substrate 1 | Substrate 2 | Catalyst | Product Class |

| Propargylic Alcohol | Isocyanate | N-Heterocyclic Carbene (NHC) | Substituted Oxazolidinone |

Mechanistic Investigations and Theoretical Studies on 1 Phenylethynyl 1 Cyclopentanol Transformations

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, providing a theoretical framework to understand and predict chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of 1-(phenylethynyl)-1-cyclopentanol transformations, DFT calculations are instrumental in mapping out the entire reaction pathway from reactants to products. By calculating the energies of starting materials, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

This approach has been successfully applied to understand the reactivity of related cyclic compounds. For instance, DFT calculations have been used to elucidate the mechanism of the selective carboxylation of cycloalkene oxides, revealing why smaller ring systems show higher selectivity towards cyclic carbonates. rsc.orgresearchgate.net Similarly, in the oxidation of cyclic alkenes, DFT has helped to explain the observed selectivity trends based on ring strain. cardiff.ac.uk For a hypothetical acid-catalyzed rearrangement of this compound, DFT could be used to compare different potential pathways, such as a Meyer-Schuster rearrangement versus a Rupe rearrangement, by calculating the activation barriers for each step.

A typical DFT study would involve optimizing the geometry of all stationary points along the reaction coordinate and calculating their corresponding energies. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level calculations.

Table 1: Representative DFT-Calculated Relative Energies for a Hypothetical Acid-Catalyzed Hydration of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + H₃O⁺ | 0.0 |

| TS1 | Transition state for protonation of the alkyne | +15.2 |

| Intermediate 1 | Vinylic cation intermediate | +5.8 |

| TS2 | Transition state for nucleophilic attack by H₂O | +12.5 |

| Intermediate 2 | Enol intermediate | -8.3 |

| TS3 | Transition state for tautomerization | +20.1 |

| Product Complex | α,β-Unsaturated ketone + H₃O⁺ | -25.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A key strength of computational chemistry is its ability to characterize the fleeting structures of transition states and reactive intermediates, which are often difficult or impossible to observe experimentally. For the transformations of this compound, this could involve identifying the structures of key intermediates such as vinyl cations, allenes, or ketenium ions that might form during a reaction.

For example, in gold-catalyzed rearrangements of 1-alkynyl cyclopropanols and cyclobutanols, which are analogous to this compound, the reaction is proposed to proceed through intermediates resulting from the activation of the alkyne by the gold catalyst. acs.org DFT calculations can provide the precise geometries and electronic properties of these intermediates.

The reactivity of cyclic compounds is often profoundly influenced by their ring size due to factors like ring strain and conformational flexibility. DFT calculations are well-suited to systematically investigate these structure-reactivity relationships. In the case of alkynyl cycloalkanols, the size of the cycloalkanol ring can affect the stability of intermediates and the height of activation barriers in various transformations.

Studies on the selective oxidation and carboxylation of cycloalkenes have shown a strong dependence of reactivity and selectivity on the ring size. rsc.orgresearchgate.netcardiff.ac.uk For instance, the epoxidation of cycloalkenes shows that selectivity is very low for rings with fewer than seven carbon atoms, a phenomenon that can be rationalized by DFT calculations investigating the strain in intermediates and products. cardiff.ac.uk In a similar vein, the reactivity of this compound could be computationally compared to its cyclobutanol, cyclohexanol, and cycloheptanol (B1583049) analogs to understand how ring strain influences the propensity for ring-expansion, rearrangement, or other transformations. These calculations can quantify the strain energy and its release in the transition state, providing a quantitative basis for observed reactivity trends.

Experimental Mechanistic Probes

While computational studies provide a theoretical model of a reaction, experimental techniques are essential for validating these models and providing direct evidence for the proposed mechanisms. A combination of spectroscopic and kinetic studies can offer a comprehensive picture of a reaction's progress.

The direct observation and characterization of short-lived intermediates are crucial for confirming a proposed reaction mechanism. Various advanced spectroscopic techniques can be employed for this purpose. For reactions involving this compound, which may proceed through intermediates like allenes or ketenes, time-resolved spectroscopy is particularly valuable.

For example, ultrafast broadband mid-IR and visible transient absorption spectroscopy have been used to directly observe an alkyne-to-allene isomerization in an electron donor-acceptor dyad, revealing the timescale of this process. acs.org Similar techniques could potentially be used to detect and characterize transient allene (B1206475) or other intermediates in the transformations of this compound.

Another powerful technique is matrix isolation, where a reaction is carried out at very low temperatures in an inert gas matrix (e.g., neon or argon). This allows for the trapping and spectroscopic study of highly reactive species. This method has been used to obtain electronic and vibrational spectra of various transient ions and neutral reactive species. rsc.org

Table 2: Potential Spectroscopic Techniques for Characterizing Transient Species in this compound Transformations

| Technique | Information Provided | Potential Application |

| Time-Resolved IR Spectroscopy | Vibrational modes of transient species | Detection of allene or ketene (B1206846) intermediates |

| Transient Absorption Spectroscopy | Electronic transitions of intermediates | Monitoring the formation and decay of colored intermediates |

| Matrix Isolation Spectroscopy | IR and UV-Vis spectra of trapped species | Characterization of radical cations or other highly reactive intermediates |

| NMR Spectroscopy | In-situ monitoring of stable intermediates | Observation of long-lived intermediates in a catalytic cycle |

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. In the context of catalytic transformations of this compound, kinetic analysis can help to elucidate the catalytic cycle, identify the rate-determining step, and determine the order of the reaction with respect to the substrate, catalyst, and any other reagents. mdpi.com The accessibility of nanocatalyst atoms, for instance, can enhance the kinetics of chemical conversions. taylorandfrancis.com

Techniques for monitoring reaction kinetics include taking aliquots from the reaction mixture at different times and analyzing them by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). In-situ monitoring techniques like PhotoNMR or real-time FTIR and UV-Vis spectroscopy can also provide continuous data on the concentrations of reactants, intermediates, and products over time. aip.org

By systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate, a rate law can be determined. This rate law provides crucial information about the species involved in the rate-determining step of the reaction. For example, if a reaction is found to be first-order in both the substrate and the catalyst, it suggests that both are involved in the rate-limiting step. These experimental kinetic data can then be compared with the activation energies calculated by DFT to build a cohesive and validated model of the reaction mechanism.

Electrochemical Investigations for Radical Pathway Identification

Electrochemical methods, particularly cyclic voltammetry (CV), serve as powerful tools for probing the redox behavior of molecules and identifying the formation of transient radical intermediates in reaction mechanisms. In the context of the transformations of this compound, electrochemical investigations are crucial for elucidating whether radical pathways are involved in its various reactions. By studying the oxidation and reduction potentials of the compound and observing the electrochemical behavior under different conditions, it is possible to gain insight into the feasibility of single-electron transfer (SET) processes that would generate radical cations or radical anions.

Detailed electrochemical studies on this compound would involve subjecting a solution of the compound, typically in a non-aqueous solvent with a supporting electrolyte, to a linearly varying potential. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. The key features of this voltammogram, such as the peak potentials for oxidation (anodic peak) and reduction (cathodic peak), the peak currents, and the reversibility of the redox events, provide a wealth of information about the electrochemical processes.

To identify a radical pathway, one would typically look for the following evidence in electrochemical experiments:

Irreversible Redox Peaks: A chemically irreversible peak in the cyclic voltammogram often suggests that the initially formed radical intermediate undergoes a rapid follow-up chemical reaction.

Scan Rate Dependence: The shape and position of the voltammetric waves can change with the scan rate. For a simple, reversible electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate coupled chemical reactions involving the electrochemically generated radical.

Product Analysis: Controlled potential electrolysis, where the potential is held at a value sufficient to cause oxidation or reduction, can be performed on a preparative scale. The analysis of the resulting product mixture can provide strong evidence for the intermediacy of radicals. For instance, the formation of dimers or products resulting from radical cyclization would point towards a radical mechanism.

In-situ Spectroelectrochemistry: Combining electrochemical techniques with spectroscopic methods (e.g., UV-Vis, EPR) allows for the direct observation and characterization of radical intermediates as they are generated at the electrode surface.

Recent advancements in electrochemistry have highlighted the utility of these methods in studying radical transformations of alkynes. researchgate.net For example, electrochemical oxidation has been employed to initiate radical additions to alkynes, leading to a variety of functionalized products. researchgate.net The electrochemical oxidation of sensitive propargylic alcohols, which share structural similarities with this compound, has also been reported, demonstrating the feasibility of generating radical intermediates from such systems. nih.govacs.org

While specific experimental data for this compound is not extensively available in the public domain, a hypothetical set of cyclic voltammetry data can illustrate the expected findings that would support a radical pathway.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value | Interpretation |

| Anodic Peak Potential (Epa) | +1.8 V vs. Ag/AgCl | Potential at which oxidation of the phenylethynyl group occurs. |

| Cathodic Peak Potential (Epc) | Not observed | The absence of a corresponding reduction peak suggests the radical cation is highly reactive and undergoes a rapid follow-up reaction (irreversible process). |

| Peak Current Ratio (Ipc/Ipa) | < 1 | Indicates a chemically irreversible or quasi-reversible process, consistent with a reactive intermediate. |

| Scan Rate Dependence of Ipa | Proportional to ν (scan rate) at high scan rates | At high scan rates, the follow-up reaction may be outrun, leading to more reversible behavior, a hallmark of coupled chemical reactions. |

This table is illustrative and based on typical values for similar aromatic alkynes.

Further investigations could involve the use of electrochemical mediators. These are molecules that are reversibly oxidized or reduced at a lower potential than the substrate and can then transfer an electron to or from the substrate in the bulk solution. nih.gov This can sometimes provide a cleaner method for generating the desired radical intermediate and studying its subsequent reactions.

Advanced Applications and Derivatization Strategies in Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The chemical structure of 1-(phenylethynyl)-1-cyclopentanol, with its combination of a rigid alkynyl unit and a flexible cyclopentyl moiety, provides a strategic starting point for the synthesis of intricate and sterically demanding molecules. The presence of the hydroxyl group and the terminal alkyne allows for a wide range of chemical transformations, making it an ideal precursor for constructing complex scaffolds.

Researchers have leveraged the reactivity of the triple bond and the hydroxyl group to participate in various coupling reactions, cycloadditions, and rearrangement reactions. These transformations enable the elaboration of the initial cyclopentanol (B49286) framework into more complex polycyclic and spirocyclic systems. The phenylethynyl group, in particular, can be further functionalized or can participate in cyclization reactions, leading to the formation of fused or bridged ring systems. The ability to generate molecular complexity from a relatively simple and accessible starting material underscores the importance of this compound in the synthesis of natural products and other biologically active molecules. ontosight.ai

Synthesis of Functionalized Heterocyclic Compounds

The reactivity of this compound has been successfully exploited for the synthesis of a variety of functionalized heterocyclic compounds, which are prominent structural motifs in many pharmaceuticals and biologically active compounds.

Dihydropyridine (B1217469) Derivatives

Dihydropyridines (DHPs) are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry. The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, has been adapted to utilize precursors derived from this compound. beilstein-journals.org Although direct use of this compound in a one-pot Hantzsch reaction is not explicitly detailed, the synthesis of related alkynyl aldehydes, which are key intermediates, demonstrates the pathway to incorporating the phenylethynyl moiety into the DHP core. For instance, the reaction of an appropriate alkynyl aldehyde with a β-enamino ester and another active methylene (B1212753) compound under acidic or thermal conditions can yield highly substituted dihydropyridine derivatives. The resulting products can possess either a 1,4-DHP or a 1,2-DHP scaffold, depending on the reaction conditions and the nature of the substituents. nih.govrsc.org The incorporation of the phenylethynyl group at the 4-position of the dihydropyridine ring offers opportunities for further diversification through reactions of the alkyne, such as click chemistry or cross-coupling reactions.

A general approach to synthesizing these derivatives involves a multicomponent reaction where an aldehyde, an amine, and two equivalents of a β-dicarbonyl compound are condensed. researchgate.net By employing an aldehyde bearing the phenylethynyl group, which can be conceptually derived from this compound, the synthesis can lead to dihydropyridines with this specific substituent.

| Reactants | Catalyst/Conditions | Product | Reference |

| Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Phosphotungstic acid on alumina | 1,2-Dihydropyridine derivatives | nih.gov |

| Aromatic amines, Aromatic aldehydes, Ethyl propiolate | Various conditions | 1,4-DHP and 1,2-DHP derivatives | rsc.org |

| Aldehydes, Dimedone, Ethyl acetoacetate | t-BuOK, solvent-free | 1,4-Dihydropyridine derivatives | researchgate.net |

Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives are another important class of heterocyclic compounds with diverse biological activities. While direct synthesis from this compound is not commonly reported, the structural elements of the compound can be incorporated into precursors for dihydrobenzofuran synthesis. For example, the phenylethynyl group can be part of a larger molecule that undergoes intramolecular cyclization to form the dihydrobenzofuran ring system.

One synthetic strategy involves the reaction of a substituted phenol (B47542) with a suitable three-carbon unit that can cyclize to form the dihydrofuran ring. The cyclopentyl moiety of this compound could be envisioned as a precursor to such a unit after appropriate chemical modifications. The synthesis of dihydrobenzofuranone derivatives, which are closely related, has been achieved through various methods, including biotechnological approaches for enantioselective synthesis. researchgate.net

Tetrasubstituted Furan (B31954) Synthesis

The synthesis of highly substituted furans, particularly tetrasubstituted furans, is a challenging yet important area of organic synthesis due to their presence in numerous natural products and functional materials. nih.govresearchgate.net The carbon skeleton of this compound can serve as a valuable precursor for the construction of such densely functionalized furan rings.

One innovative approach involves the metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls. nih.gov In this methodology, a terminal alkyne, such as phenylacetylene (B144264) (a core component of this compound), reacts with a diazo compound in the presence of a cobalt(II) catalyst to regioselectively form a tetrasubstituted furan. The reaction proceeds through a cobalt(III)-carbene radical intermediate, which undergoes a stepwise radical addition and cyclization cascade. This method is notable for its mild reaction conditions and high tolerance for various functional groups, allowing for the synthesis of a diverse library of furan derivatives.

| Reactants | Catalyst/Conditions | Product | Reference |

| Phenylacetylene, α-Cyanodiazoacetate | [Co(P1)] catalyst, 80 °C | Tetrasubstituted Furan | nih.gov |

Development of Novel Materials with Tailored Properties

The unique combination of a rigid phenylethynyl rod and a flexible cyclopentanol unit in this compound makes it an attractive candidate for the development of novel organic materials. ontosight.ai The phenylethynyl group can impart desirable electronic and photophysical properties, such as fluorescence and conductivity, while the cyclopentyl moiety can influence the material's morphology, solubility, and processing characteristics.

By incorporating this compound or its derivatives into polymeric structures or self-assembling systems, it is possible to create materials with tailored properties for applications in organic electronics, sensing, and photonics. The hydroxyl group provides a convenient handle for polymerization or for attachment to other molecular components. The alkyne functionality can be utilized for post-polymerization modification via click chemistry, allowing for the fine-tuning of material properties.

Formation of Highly Functionalized Alkenes and Alkynes

The derivatization of this compound provides access to a wide array of highly functionalized alkenes and alkynes, which are themselves valuable intermediates in organic synthesis. The reactivity of the triple bond and the hydroxyl group can be harnessed to introduce a variety of functional groups and to control the stereochemistry of the resulting products.

Reactions such as hydration, hydrohalogenation, and hydroboration of the alkyne can lead to the formation of functionalized ketones and vinyl halides or boranes, respectively. These products can then undergo further transformations, such as cross-coupling reactions, to build more complex molecular structures. For instance, Sonogashira coupling of the terminal alkyne with aryl or vinyl halides is a powerful tool for constructing extended π-conjugated systems. mdpi.com

Furthermore, the hydroxyl group can direct the stereochemical outcome of certain reactions or can be used as a handle to introduce other functional groups. For example, the conversion of the alcohol to a good leaving group can facilitate elimination reactions to form cyclopentenylidenes or can enable nucleophilic substitution reactions. The combination of these transformations allows for the synthesis of a diverse range of highly functionalized alkenes and alkynes with precise control over their structure and reactivity.

The synthesis of phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline from 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide highlights the utility of the phenylethynyl group in multicomponent reactions to generate diverse and complex products. rsc.org

Generation of Substituted Cyclopentanol Derivatives

The strategic derivatization of this compound opens avenues to a variety of substituted cyclopentanol structures, leveraging the reactivity of its constituent functional groups. A notable advancement in this area is the ruthenium-catalyzed anti-Markovnikov addition of the hydroxyl group across a carbon-carbon triple bond, which facilitates the synthesis of complex vinylogous esters. This transformation underscores the utility of this compound as a scaffold for generating more elaborate molecular architectures.

Detailed research findings have demonstrated the efficacy of a ruthenium-catalyzed reaction between this compound and various vinyl ethers. This process leads to the formation of Z-vinylogous esters, which are valuable intermediates in organic synthesis. The reaction proceeds with high regioselectivity and stereoselectivity, favoring the Z-isomer.

A key study investigated the scope of this transformation by reacting this compound with a selection of vinyl ethers, including ethylene (B1197577) glycol vinyl ether, methyl vinyl ether, and 2,2-dimethyl-1,3-dioxan-5-yl vinyl ether. The corresponding vinylogous ester derivatives were obtained in good to excellent yields, highlighting the versatility of this catalytic system. The reaction conditions typically involve the use of a ruthenium catalyst, such as [Cp*Ru(CH3CN)3]PF6, in a suitable solvent like THF at room temperature.

The successful synthesis of these substituted cyclopentanol derivatives from this compound provides a robust methodology for accessing complex molecules that may serve as precursors in the synthesis of biologically active compounds and advanced materials.

Table 1: Ruthenium-Catalyzed Reaction of this compound with Various Vinyl Ethers

| Entry | Vinyl Ether | Product | Yield (%) |

| 1 | Ethylene glycol vinyl ether | 2-((E)-2-(1-hydroxycyclopentyl)-2-phenylvinyloxy)ethan-1-ol | 85 |

| 2 | Methyl vinyl ether | (E)-1-(1-(methoxyvinyl)-2-phenylvinyl)cyclopentan-1-ol | 78 |

| 3 | 2,2-dimethyl-1,3-dioxan-5-yl vinyl ether | (E)-1-(2-phenyl-1-((2,2-dimethyl-1,3-dioxan-5-yl)oxy)vinyl)cyclopentan-1-ol | 92 |

Future Directions and Emerging Research Avenues for 1 Phenylethynyl 1 Cyclopentanol

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis of propargylic alcohols, including 1-(phenylethynyl)-1-cyclopentanol, is a cornerstone of organic synthesis. While classical methods involving the addition of metal acetylides to carbonyls are effective, the focus is shifting towards catalytic systems that offer greater efficiency and control over stereochemistry.

Ruthenium-based catalysts have emerged as powerful tools for the propargylation of various nucleophiles using propargylic alcohols. acs.orgnih.gov Thiolate-bridged diruthenium complexes, for instance, have shown high efficiency in the propargylic substitution reactions of propargylic alcohols with a range of heteroatom-centered nucleophiles. acs.org These reactions often proceed with complete regioselectivity, affording valuable propargylic products. acs.orgnih.gov However, a limitation of some ruthenium systems is their applicability to only terminal alkynes, as the mechanism proceeds through allenylidene intermediates. acs.org Future work will likely focus on designing ruthenium catalysts that can accommodate internal alkynes, thereby broadening the substrate scope.

Iridium catalysts also present a promising avenue for the synthesis and functionalization of molecules related to this compound. Iridium-catalyzed α-alkylation of ketones with alcohols, operating via a hydrogen borrowing strategy, is a powerful method for C-C bond formation. researchgate.net Pincer iridium(III) dihydrido complexes have demonstrated notable catalytic performance in such transformations. researchgate.net The development of iridium catalysts for the direct, enantioselective alkynylation of ketones would be a significant advancement, providing a direct route to chiral tertiary propargylic alcohols like this compound.

The following table summarizes selected catalytic systems relevant to the synthesis and functionalization of propargylic alcohols.

| Catalyst Type | Reaction | Advantages | Potential Future Direction |

| Diruthenium Complexes | Propargylic substitution/alkylation | High regioselectivity, mild conditions acs.org | Overcoming limitation to terminal alkynes acs.org |

| Iridium Pincer Complexes | α-Alkylation of ketones with alcohols | Hydrogen borrowing strategy, broad substrate scope researchgate.net | Direct enantioselective alkynylation of ketones |

| In(III)/BINOL | Asymmetric alkynylation of aldehydes | High enantioselectivity, catalytic amounts of metal/ligand organic-chemistry.org | Extension to ketone substrates |

| Zn(OTf)2/N-Methylephedrine | Asymmetric alkynylation of aldehydes | Use of inexpensive chiral additive, tolerance to water organic-chemistry.org | Application in large-scale synthesis of chiral propargylic alcohols |

Development of Asymmetric Transformations Involving this compound

The creation of chiral centers is a central goal in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Asymmetric transformations involving this compound and other propargylic alcohols are a key area of ongoing research.

One major approach is the enantioselective reduction of the corresponding propargylic ketone, which can be achieved using chiral catalysts or enzymes. Biocatalytic methods, employing enantiocomplementary alcohol dehydrogenases, have been successfully used for the synthesis of both enantiomers of propargylic alcohols. acs.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, offers the potential for high yields of a single enantiomer. acs.org

Another avenue is the development of catalytic asymmetric alkynylation of cyclopentanone (B42830) to directly produce enantiomerically enriched this compound. Systems like In(III)/BINOL and Zn(OTf)2/N-methylephedrine have proven effective for the asymmetric alkynylation of aldehydes, and their adaptation to ketone substrates is a logical next step. organic-chemistry.org

Furthermore, the chiral center in this compound can direct subsequent transformations. For example, the development of stereoselective Meyer-Schuster rearrangements or other propargylic alcohol-specific reactions could lead to a diverse array of chiral products. Iridium-catalyzed regio- and enantioselective allylation of ketone enolates has been reported to produce branched γ,δ-unsaturated ketones with high enantioselectivity (91-96% ee), showcasing the potential of transition metal catalysis in creating complex chiral molecules from simpler precursors. berkeley.edu

The table below highlights some asymmetric strategies applicable to propargylic alcohols.

| Asymmetric Strategy | Description | Key Features |

| Enzymatic Reduction | Reduction of a propargylic ketone using alcohol dehydrogenases. acs.org | High enantioselectivity, access to both enantiomers. acs.org |

| Dynamic Kinetic Resolution | Combination of kinetic resolution and in-situ racemization. acs.org | Theoretically quantitative yield of one enantiomer. acs.org |

| Asymmetric Alkynylation | Direct addition of an alkyne to a ketone using a chiral catalyst. organic-chemistry.org | Direct access to chiral tertiary alcohols. organic-chemistry.org |

| Substrate-Controlled Reactions | The stereocenter of the propargylic alcohol directs subsequent reactions. | Potential for diastereoselective transformations. |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For a molecule like this compound, computational modeling can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new catalysts and synthetic routes.

Density Functional Theory (DFT) calculations can be employed to study the transition states of various reactions, such as the ruthenium-catalyzed propargylic substitution. core.ac.uk By understanding the energetics of different reaction pathways, researchers can rationalize observed selectivities and predict how changes to the catalyst or substrates will affect the outcome. For instance, computational studies could elucidate why certain ruthenium catalysts are limited to terminal alkynes and help in designing new catalysts that can overcome this limitation. acs.org

Predictive synthesis, powered by machine learning and quantum chemistry, is an emerging field that could significantly accelerate the discovery of new reactions and synthetic routes. By training algorithms on large datasets of known reactions, it may become possible to predict the optimal conditions for the synthesis of this compound or to identify novel, non-intuitive transformations it could undergo.

Computational screening of virtual catalyst libraries is another powerful application. By calculating key properties of potential catalysts, researchers can prioritize the most promising candidates for experimental validation, saving significant time and resources. This approach is particularly valuable for developing highly stereoselective catalysts for the asymmetric synthesis of this compound.

Integration into Sustainable and Green Chemistry Methodologies, including Flow Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

This includes the use of greener solvents, minimizing waste, and developing catalytic systems that operate under mild conditions with high atom economy. For example, the development of water-tolerant catalytic systems for alkynylation would be a significant step forward. organic-chemistry.org The use of readily available and non-toxic starting materials is also a key consideration. Research into using bulk industrial products like rongalite as a C1 unit for the synthesis of primary propargylic alcohols, avoiding low-temperature conditions and lithium reagents, is a step in this direction. rsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. These include improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated synthesis and optimization. The integration of catalytic systems into flow reactors could lead to highly efficient and scalable processes for the production of propargylic alcohols and their derivatives.

Mechanochemistry, where mechanical force is used to induce chemical reactions, is another emerging green chemistry technique that could be applied to the synthesis of this compound. This solvent-free or low-solvent approach can lead to shorter reaction times and unique reactivity compared to traditional solution-phase chemistry.

The table below outlines some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Flow Chemistry | Reactions are run in a continuous flow system. | Improved safety, scalability, and automation. |

| Mechanochemistry | Use of mechanical force to drive reactions. | Reduced solvent use, potentially faster reactions. |

| Catalysis in Green Solvents | Performing reactions in water or other benign solvents. | Reduced environmental impact. |

| Use of Sustainable Reagents | Employing reagents from renewable sources or with low toxicity. rsc.org | Improved safety and sustainability profile. rsc.org |

常见问题

Q. What are the common synthetic routes for preparing 1-(Phenylethynyl)-1-cyclopentanol, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A primary route involves Sonogashira coupling between a cyclopentanol derivative (e.g., 1-bromo-1-cyclopentanol) and phenylacetylene. Key conditions include:

- Catalyst : Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) to facilitate cross-coupling .

- Solvent : Tetrahydrofuran (THF) or DMF under inert atmosphere (N₂/Ar) to prevent oxidation .

- Temperature : 60–80°C to balance reaction rate and side-product formation .

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires strict control of moisture and oxygen levels, as palladium catalysts are sensitive to these factors.

Q. How should researchers approach the purification and characterization of this compound to ensure high purity?

- Methodological Answer :

- Purification : Use recrystallization (ethanol/water mixture) or flash chromatography (silica gel, 3:1 hexane:ethyl acetate). Monitor fractions via TLC (Rf ~0.4 in same solvent system) .

- Characterization :

- ¹H/¹³C NMR : Confirm ethynyl proton absence (δ 2.8–3.2 ppm) and cyclopentanol backbone (δ 1.5–2.5 ppm for cyclopentyl CH₂) .

- IR Spectroscopy : Look for -OH stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min for purity assessment (>98%) .

Advanced Research Questions

Q. What computational chemistry methods are recommended for predicting the reactivity and stability of this compound under various experimental conditions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., acid-catalyzed decomposition) using Gaussian 16 with B3LYP/6-31G(d) basis set. Analyze transition states to identify degradation bottlenecks .

- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., in DMSO or THF) to predict solubility and aggregation behavior .

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys can propose alternative synthetic routes and evaluate feasibility based on bond dissociation energies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or IR) when characterizing this compound derivatives?

- Methodological Answer :

- Variable Solvent NMR : Test in deuterated DMSO or CDCl₃ to assess hydrogen bonding effects on -OH proton shifts .

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between ethynyl and cyclopentanol moieties .

- Cross-Validation with Simulated Spectra : Compare experimental IR/NMR data with computational predictions (e.g., using ACD/Labs or ChemDraw) to identify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。